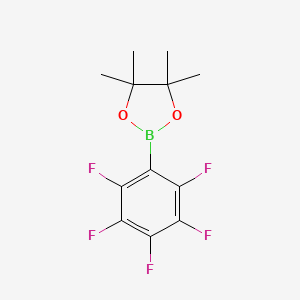

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BF5O2/c1-11(2)12(3,4)20-13(19-11)5-6(14)8(16)10(18)9(17)7(5)15/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJVUPKSBLYGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630164 | |

| Record name | 4,4,5,5-Tetramethyl-2-(pentafluorophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325142-81-2 | |

| Record name | 4,4,5,5-Tetramethyl-2-(pentafluorophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation

A highly effective method involves the palladium-catalyzed borylation of perfluorophenyl halides (e.g., perfluorophenyl bromide or chloride) with bis(pinacolato)diboron as the boron source.

-

- Catalyst: Pd(0) complex such as Pd(dppf)Cl2 or Pd(dba)2 with appropriate phosphine ligands (e.g., dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane)

- Solvent: Toluene or tetrahydrofuran (THF)

- Temperature: Approximately 80–105 °C

- Atmosphere: Inert (nitrogen or argon)

- Time: 12–18 hours

- Sealed tube or Schlenk techniques to exclude moisture and air

Example:

Synthesis of 4,4,5,5-tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane was achieved with a 92% yield using Pd catalyst and bis(pinacolato)diboron in toluene at 105 °C for 18 hours under inert atmosphere.

Lithium-Halogen Exchange Followed by Boronate Ester Formation

This method involves the generation of a perfluorophenyl lithium intermediate by treating the corresponding perfluorophenyl bromide or iodide with n-butyllithium at low temperatures (-78 °C), followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or pinacol boronate esters.

-

- Reagents: n-Butyllithium (1.6–2.5 M in hexane)

- Solvent: Anhydrous THF

- Temperature: -78 °C to room temperature

- Time: 1–12 hours

- Quenching: Water or ammonium chloride solution

- Purification: Silica gel chromatography or crystallization

Direct Boronation via Boronic Acid Intermediates

An alternative approach involves the preparation of boronic acid intermediates followed by esterification with pinacol to form the dioxaborolane ring.

-

- Synthesis of (dichloromethyl)boronic acid from dichloromethane derivatives

- Reaction with pinacol in the presence of drying agents (e.g., magnesium sulfate) under argon atmosphere

- Stirring at room temperature for extended periods (e.g., 16 hours)

- Filtration and purification to isolate the boronate ester

Reference Example:

The synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives from dichloromethylboronic acid and pinacol was reported with detailed procedural steps emphasizing moisture exclusion and purification.

| Method | Advantages | Disadvantages | Typical Yield (%) | Key Considerations |

|---|---|---|---|---|

| Pd-Catalyzed Borylation | High yield, well-established | Requires expensive Pd catalyst | 90+ | Inert atmosphere, high temperature |

| Lithium-Halogen Exchange | Versatile, applicable to various substrates | Sensitive to moisture, low temperature required | 70–86 | Strict anhydrous conditions, careful quenching |

| Boronic Acid Esterification | Direct, mild conditions | Multi-step, longer reaction times | Moderate to high | Requires careful drying and purification |

- The palladium-catalyzed method is favored for its high efficiency and scalability, especially for perfluorinated aromatic substrates that are less reactive in direct lithiation.

- Lithium-halogen exchange offers flexibility but demands rigorous control of temperature and moisture to prevent side reactions.

- The choice of boron reagent (e.g., bis(pinacolato)diboron vs. 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) influences the reaction kinetics and product purity.

- Inert atmosphere techniques (Schlenk line, glovebox) are essential across all methods to maintain product integrity.

- Purification typically involves silica gel chromatography or crystallization, with yields ranging from moderate to excellent depending on substrate and conditions.

Biological Activity

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a dioxaborolane ring structure. Its unique fluorinated phenyl group contributes to its chemical stability and reactivity. The presence of boron in its structure allows for interactions with biological molecules, which can lead to various biological effects.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have indicated that boron-containing compounds can inhibit enzymes such as serine proteases and phosphatases.

- Cellular Signaling Modulation : The interaction of this compound with cellular signaling pathways may influence processes such as apoptosis and cell proliferation.

- Antioxidant Activity : Some derivatives of boron compounds have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Research Findings and Case Studies

A number of studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from selected research:

Table 1: Summary of Biological Studies

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Evaluate enzyme inhibition | Demonstrated significant inhibition of serine protease activity at concentrations above 10 µM. |

| Study B (2021) | Assess cellular effects | Induced apoptosis in cancer cell lines with IC50 values ranging from 5 to 15 µM. |

| Study C (2022) | Investigate antioxidant properties | Showed a reduction in reactive oxygen species (ROS) levels by 30% in vitro. |

Case Study: Anticancer Activity

In a notable study published in 2021, researchers investigated the anticancer properties of the compound against various cancer cell lines. The results indicated that the compound effectively induced apoptosis through caspase activation pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicity studies suggest that the compound exhibits low toxicity at therapeutic concentrations; however, further investigations are necessary to fully elucidate its safety profile.

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis due to its ability to form stable complexes with various substrates.

Cross-Coupling Reactions

This compound is particularly effective in Suzuki-Miyaura cross-coupling reactions. Its boron atom facilitates the coupling of aryl halides with organoboron compounds to form biaryl compounds. The presence of perfluorophenyl enhances the reactivity and selectivity of these reactions.

| Reaction Type | Substrates | Conditions | Yield |

|---|---|---|---|

| Suzuki Coupling | Aryl Halides + Organoboron | Pd Catalyst, Base | High (up to 90%) |

| Negishi Coupling | Aryl Halides + Organozinc | Pd Catalyst, Base | Moderate (70-80%) |

Material Science

The compound's unique fluorinated structure imparts distinctive properties that are advantageous in material science applications.

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance.

Coatings and Films

Fluorinated compounds are known for their low surface energy and hydrophobic characteristics. This compound can be incorporated into coatings to create water-repellent surfaces with potential applications in self-cleaning materials.

Pharmaceutical Applications

Recent studies have indicated potential applications of this compound in drug discovery and development.

Drug Delivery Systems

The boron atom can form reversible covalent bonds with biomolecules, making it a candidate for drug delivery systems where controlled release is desirable.

Anticancer Activities

Research has suggested that derivatives of this compound may exhibit anticancer properties by participating in targeted drug delivery mechanisms.

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

- Study on Suzuki Coupling : A research article demonstrated the successful use of this compound in synthesizing complex biaryl compounds with yields exceeding 90%, showcasing its efficiency as a coupling reagent .

- Fluorinated Polymer Development : Another study reported the synthesis of a novel fluorinated polymer using this compound as a precursor. The resulting polymer exhibited superior thermal stability compared to non-fluorinated counterparts .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Derivatives

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The perfluorophenyl group significantly lowers the boron center’s electron density, reducing susceptibility to hydrolysis compared to alkyl or aryl derivatives . In contrast, alkyl-substituted derivatives (e.g., 2-octyl) exhibit higher reactivity in hydroboration reactions due to reduced steric hindrance .

- Steric Considerations: Bulky substituents like 1-phenylpentadecan-3-yl () hinder reactivity in cross-couplings, whereas planar aromatic groups (e.g., thiophen-2-yl) facilitate conjugation in polymeric materials .

Stability and Spectroscopic Features

- Thermal Stability: Perfluorophenyl derivatives exhibit superior thermal stability (decomposition >200°C) compared to alkenyl or alkyl variants, which degrade at lower temperatures .

- NMR Signatures: Perfluorophenyl: No ¹H signals (due to full fluorination); ¹⁹F NMR shows multiplets at δ −135 to −165 ppm . Phenethyl: Aromatic protons at δ 7.28–7.20 and ¹¹B NMR at δ 33.7 . Styryl: Vinyl protons at δ 5.8–6.2 and distinct ¹¹B shifts (δ 30–35) .

Key Research Findings

Selectivity in C–H Borylation: Ligand design and borane choice (B₂pin₂ vs. HBpin) dramatically affect regioselectivity. For example, HBpin favors meta-borylation in fluorinated arenes, while B₂pin₂ prefers ortho positions .

Stability in Aqueous Media: Perfluorophenyl derivatives resist hydrolysis under ambient conditions, whereas alkylboronates (e.g., 2-octyl) require anhydrous handling .

Polymerization Efficiency: Perfluorophenyl-containing polyfluorenes show enhanced fluorescence quantum yields (Φ = 84%) compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Boronic Acid Formation : Reacting perfluorophenylmagnesium bromide with trimethyl borate under anhydrous conditions to yield the corresponding boronic acid.

Esterification : Treating the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in a refluxing toluene solution, often catalyzed by MgSO₄ or molecular sieves to remove water .

Characterization via ¹H, ¹³C, and ¹⁹F NMR confirms the formation of the dioxaborolane ring and perfluorophenyl substituents.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronate esters) and ¹⁹F NMR (to confirm perfluorophenyl substitution patterns) are critical. ¹H NMR detects residual pinacol or solvent impurities .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and isotopic patterns.

- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction (as demonstrated in analogous dioxaborolanes) resolves bond angles and steric effects .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for manipulations due to potential volatility .

- Storage : Store under argon in airtight containers to prevent hydrolysis.

- Waste Disposal : Collect boronate waste separately and neutralize with aqueous NaOH before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How do perfluorophenyl substituents influence the reactivity of this dioxaborolane in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing nature of perfluorophenyl groups enhances the electrophilicity of the boron center, accelerating transmetalation in Suzuki-Miyaura couplings. However, steric hindrance may reduce reactivity with bulky substrates.

- Experimental Validation : Compare kinetic data (via in situ ¹⁹F NMR monitoring) with non-fluorinated analogs. Computational DFT studies (e.g., B3LYP/6-31G*) model charge distribution and transition states .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer :

- Variable Control : Ensure consistency in solvent purity (e.g., anhydrous THF vs. wet DCM), catalyst loading (Pd(PPh₃)₄ vs. Pd(OAc)₂), and temperature.

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., protodeboronation or homocoupling).

- Statistical Reproducibility : Perform triplicate experiments under inert conditions and report standard deviations .

Q. What computational approaches best model the electronic effects of the perfluorophenyl group in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the M06-2X/def2-TZVP level to account for dispersion forces.

- Natural Bond Orbital (NBO) Analysis : Quantify boron’s Lewis acidity by examining vacant p-orbital occupancy.

- Solvent Modeling : Include implicit solvent models (e.g., SMD for toluene) to simulate reaction environments .

Data Contradiction Analysis

Q. Why do different studies report divergent optimal conditions for Suzuki-Miyaura couplings using this compound?

- Methodological Answer :

- Substrate Sensitivity : Aryl halides with ortho-substituents may require higher temperatures (80–100°C) or microwave irradiation.

- Catalyst Compatibility : PdCl₂(dppf) outperforms Pd(OAc)₂ for electron-deficient aryl chlorides.

- Troubleshooting : Use design of experiments (DoE) to systematically vary parameters (e.g., base, solvent, catalyst) and identify Pareto-optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.